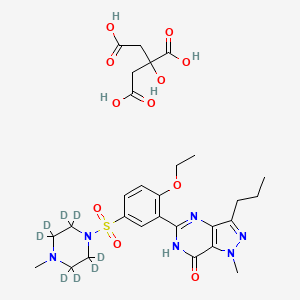
4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid” is a chemical compound with the molecular formula C10H9NO4 . It has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Synthesis and Structural Studies
- Research has focused on synthesizing and studying the structural aspects of compounds related to 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid. For instance, Tzimopoulos et al. (2010) explored the synthesis and structural investigation of triorganostannyl esters of certain aminobenzoic acids, which are structurally similar to the compound . These studies contribute to understanding the physicochemical properties and potential applications in coordination chemistry (Tzimopoulos et al., 2010).
Green Synthesis Approaches
- Davoodnia et al. (2010) reported a green, one-pot, solvent-free synthesis method for creating substituted imidazoles, demonstrating the interest in eco-friendly synthesis methods for compounds similar to this compound. Such approaches are crucial for sustainable chemistry and pharmaceutical production (Davoodnia et al., 2010).
Antimicrobial and Insecticidal Applications
- Deohate and Palaspagar (2020) conducted studies on the synthesis of pyrimidine linked pyrazole heterocyclics, which included the preparation of compounds structurally related to this compound. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting the relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Photophysical and Electrochemical Applications
- The study of compounds with similar structures has extended to the exploration of their photophysical and electrochemical properties. For example, Ammal et al. (2018) researched the corrosion inhibition properties of benzimidazole derivatives for mild steel, indicating potential applications in material science and corrosion prevention (Ammal et al., 2018).
Fluorescent Properties and Drug Release
- Soares et al. (2015) evaluated the photorelease of carboxylic acid drugs, using derivatives of aminobenzocoumarin, which are structurally related to this compound. This indicates potential applications in drug delivery systems where controlled release is crucial (Soares et al., 2015).
Catalytic and Polymerization Applications
- Research by Kubo et al. (1993) on benzimidazole-7-carboxylic acids and their prodrugs explored their use as angiotensin II receptor antagonists. This illustrates the compound's relevance in medicinal chemistry and drug development (Kubo et al., 1993).
properties
IUPAC Name |
4-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8-4-5-10-9(7-8)13(12(16)17-10)6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCYPLWZIAPHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2859997.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2859998.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2860001.png)
![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2860004.png)


![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2860008.png)
![2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione](/img/structure/B2860009.png)



![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2860015.png)